Muraglitazar Acyl-beta-D-glucuronide
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Overview
Description
Muraglitazar Acyl-beta-D-glucuronide is a major metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is primarily used in proteomics research and has a molecular formula of C35H36N2O13 with a molecular weight of 692.67 .
Mechanism of Action
Target of Action
Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .
Mode of Action
this compound, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .
Biochemical Pathways
The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .
Pharmacokinetics
Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .
Result of Action
The molecular and cellular effects of this compound’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .
Biochemical Analysis
Biochemical Properties
Muraglitazar Acyl-beta-D-glucuronide is extensively metabolized in humans through acyl glucuronidation . It interacts with various enzymes and proteins in the body, particularly those involved in the glucuronidation process . The nature of these interactions is primarily enzymatic, facilitating the conversion of Muraglitazar to this compound .
Cellular Effects
It is known that its parent compound, Muraglitazar, is a dual peroxisome proliferator-activated receptor-α/γ activator . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound exhibits temporal effects in laboratory settings. It has been observed that Peliglitazar Acyl-beta-D-glucuronide, a similar compound, has a greater stability than this compound in incubations in buffer, rat, or human plasma (pH 7.4) . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects may vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of acyl glucuronidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its metabolic pathway, it is likely that it interacts with transporters or binding proteins involved in glucuronidation .
Subcellular Localization
Given its metabolic pathway, it is likely localized to the liver, where glucuronidation primarily occurs .
Preparation Methods
The preparation of Muraglitazar Acyl-beta-D-glucuronide involves synthetic routes that include acyl glucuronidation. This process typically involves the reaction of Muraglitazar with glucuronic acid in the presence of specific enzymes or catalysts. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and yield of the product .
Chemical Reactions Analysis
Muraglitazar Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents used in these reactions include NADPH, human liver microsomes, and UDP-glucuronic acid.
Scientific Research Applications
Muraglitazar Acyl-beta-D-glucuronide is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the metabolic pathways and the stability of acyl glucuronide metabolites.
Biology: Researchers use this compound to understand its role in cellular processes and its interaction with various enzymes.
Medicine: It is studied for its potential therapeutic effects and its role in drug metabolism.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug safety and efficacy
Comparison with Similar Compounds
Muraglitazar Acyl-beta-D-glucuronide is similar to other acyl glucuronide metabolites such as Peliglitazar Acyl-beta-D-glucuronide. Both compounds are dual peroxisome proliferator-activated receptor-α/γ activators and undergo similar metabolic pathways. Peliglitazar Acyl-beta-D-glucuronide has greater stability in plasma compared to this compound .
Properties
CAS No. |
875430-26-5 |
---|---|
Molecular Formula |
C35H36N2O13 |
Molecular Weight |
692.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |
InChI Key |
VLMNHAOSAKQBJM-WKRHDJAJSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Synonyms |
N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |
Origin of Product |
United States |
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